N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide
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Overview
Description
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a cyclopropyl group attached to the thiadiazole ring and a trimethylbenzamide moiety
Preparation Methods
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide typically involves the reaction of 5-cyclopropyl-1,3,4-thiadiazole-2-amine with 2,4,6-trimethylbenzoyl chloride under appropriate reaction conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the cyclopropyl group or the thiadiazole ring, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the carbonyl group in the benzamide moiety, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiadiazole ring. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols). These reactions can lead to the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide has shown promise in several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its potential as a therapeutic agent due to its biological activity. It has shown activity against certain types of cancer cells and may have potential as an anticancer agent.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound can be used as a tool in biological studies to investigate the role of thiadiazole derivatives in various biological processes. It can also serve as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of cancer cell growth. The exact molecular targets and pathways involved may vary depending on the specific biological context and the type of cells or organisms being studied.
Comparison with Similar Compounds
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide can be compared with other thiadiazole derivatives to highlight its uniqueness. Similar compounds include:
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,5-diphenyl-3-pyrazolecarboxamide: This compound has a pyrazolecarboxamide moiety instead of the trimethylbenzamide moiety, which may result in different biological activities and applications.
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-(2,4-dichlorophenoxy)butanamide: This compound contains a dichlorophenoxybutanamide group, which may confer different chemical and biological properties.
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4,6-trimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-8-6-9(2)12(10(3)7-8)13(19)16-15-18-17-14(20-15)11-4-5-11/h6-7,11H,4-5H2,1-3H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWDZZNFVVPOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=NN=C(S2)C3CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.